5-Hydroxyferuloyl-CoA
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Hydroxyferuloyl-CoA is synthesized through the hydroxylation of feruloyl-CoA, catalyzed by the enzyme ferulate 5-hydroxylase . This reaction typically occurs under physiological conditions in plants.
Industrial Production Methods
While there is limited information on the industrial production of this compound, it is generally produced through biotechnological methods involving the expression of specific enzymes in microbial systems .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxyferuloyl-CoA undergoes various chemical reactions, including:
Methylation: Catalyzed by caffeoyl-CoA O-methyltransferase, converting it to sinapoyl-CoA.
Oxidation: Involves the formation of different lignin precursors.
Common Reagents and Conditions
Methylation: Requires S-adenosyl methionine as a methyl donor.
Oxidation: Typically involves oxidative enzymes and cofactors.
Major Products
Sinapoyl-CoA: Formed through methylation.
Lignin Precursors: Formed through oxidation.
Scientific Research Applications
5-Hydroxyferuloyl-CoA has several scientific research applications:
Mechanism of Action
5-Hydroxyferuloyl-CoA exerts its effects primarily through its involvement in the phenylpropanoid pathway. It acts as a substrate for various enzymes, leading to the production of lignin and other phenolic compounds . The molecular targets include enzymes like ferulate 5-hydroxylase and caffeoyl-CoA O-methyltransferase .
Comparison with Similar Compounds
Similar Compounds
Caffeoyl-CoA: A precursor in the same biosynthetic pathway.
Feruloyl-CoA: Another intermediate in lignin biosynthesis.
Sinapoyl-CoA: A product of 5-Hydroxyferuloyl-CoA methylation.
Uniqueness
This compound is unique due to its specific role in the hydroxylation and methylation steps of lignin biosynthesis, which are crucial for the formation of syringyl lignin units .
Properties
Molecular Formula |
C31H44N7O20P3S |
---|---|
Molecular Weight |
959.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enethioate |
InChI |
InChI=1S/C31H44N7O20P3S/c1-31(2,26(44)29(45)34-7-6-20(40)33-8-9-62-21(41)5-4-16-10-17(39)23(42)18(11-16)53-3)13-55-61(51,52)58-60(49,50)54-12-19-25(57-59(46,47)48)24(43)30(56-19)38-15-37-22-27(32)35-14-36-28(22)38/h4-5,10-11,14-15,19,24-26,30,39,42-44H,6-9,12-13H2,1-3H3,(H,33,40)(H,34,45)(H,49,50)(H,51,52)(H2,32,35,36)(H2,46,47,48)/b5-4+/t19-,24-,25-,26+,30-/m1/s1 |
InChI Key |
ILSPFIPSQSFPCN-VYBUCKLUSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C=C/C4=CC(=C(C(=C4)OC)O)O)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC(=C(C(=C4)OC)O)O)O |
Origin of Product |
United States |
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